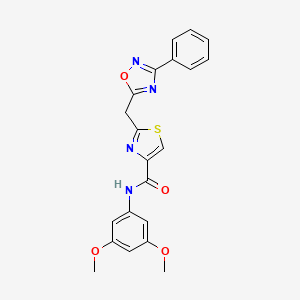

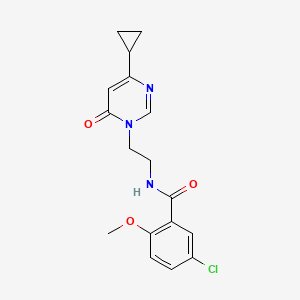

![molecular formula C24H18FN3O B2729486 8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-34-3](/img/structure/B2729486.png)

8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as FM-PQ or FM-381, is a novel compound with potential applications in medicinal chemistry. This compound has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.

Wissenschaftliche Forschungsanwendungen

Photophysical and Electrochemical Properties

A study focused on the photophysical and electrochemical properties of fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, highlighting how the introduction of fluorine atoms modifies properties such as fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. The basicity of the molecule was tuned by the electron-withdrawing effect of fluorine, increasing resistance to proton donors, which is crucial for applications requiring high fluorescence yield and stability in the presence of proton donors (Szlachcic & Uchacz, 2018).

Molecular and Supramolecular Structures

Another research focused on the effect of substitution on the dimensionality of supramolecular aggregation in related compounds. It was found that different substituents link molecules into varying structures, from cyclic dimers to complex three-dimensional frameworks, demonstrating the importance of substitution patterns in designing materials with specific structural properties (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Synthesis and Transformations

The synthesis and transformations of quinoline derivatives have been extensively studied, highlighting their efficiency as fluorophores in biochemistry and medicine for studying various biological systems. These derivatives are considered for potential applications as antioxidants and radioprotectors, indicating the significance of creating new, more sensitive, and selective compounds for biological applications (Aleksanyan & Hambardzumyan, 2013).

Antimycobacterial Activity

A study on novel dibenzo[b,d]furan and 9-methyl-9H-carbazole derived hexahydro-2H-pyrazano[3,2-c]quinolines via the Povarov reaction demonstrated significant antitubercular activity, underscoring the potential of these compounds in antimycobacterial therapy (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).

Antibacterial and COX-2 Inhibitory Activity

Research on 2,3-diarylpyrazines and quinoxalines revealed selective COX-2 inhibitory activity, along with excellent in vivo anti-inflammatory effects. The study illustrates the importance of structural modifications to enhance biological activity, offering insights into the design of new COX-2 inhibitors with therapeutic potential (Singh, Saibaba, Ravikumar, Rudrawar, Daga, Rao, Akhila, Hegde, & Rao, 2004).

Eigenschaften

IUPAC Name |

8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3O/c1-15-6-9-18(10-7-15)28-24-20-13-17(25)8-11-22(20)26-14-21(24)23(27-28)16-4-3-5-19(12-16)29-2/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCSZNZCPSROFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

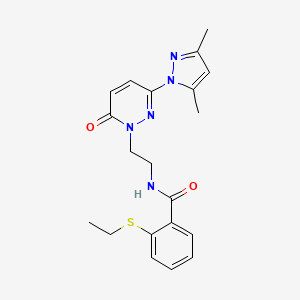

![Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate](/img/structure/B2729404.png)

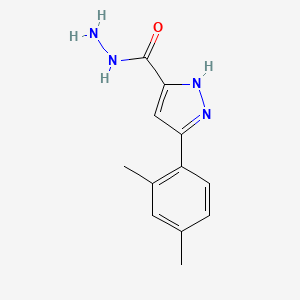

![N-(5-Chloro-2-methoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2729405.png)

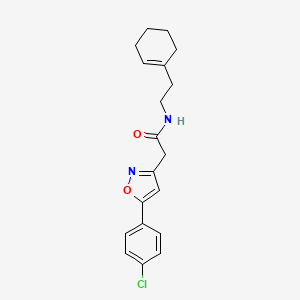

![N-(furan-2-ylmethyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2729410.png)

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2729411.png)

![(5Z)-5-[(2E)-3-(4-chlorophenyl)-1-hydroxyprop-2-enylidene]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2729418.png)

![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2729419.png)

![2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2729423.png)

![3-methyl-2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2729424.png)